3-Hydroxy-5-oxohexanoate

biocatalysis ketoreductase statin intermediate

3-Hydroxy-5-oxohexanoate (CAS 109138-72-9) is a six-carbon β-hydroxy-δ-keto monocarboxylic acid anion that functions as a critical chiral intermediate in the synthesis of the side chain of multiple statin drugs, including rosuvastatin, atorvastatin, and pitavastatin. The compound possesses two functional handles—a secondary alcohol at C‑3 and a ketone at C‑5—that enable regioselective transformations, particularly aldol condensations with heterocyclic carbaldehydes and stereoselective reductions to syn‑3,5‑dihydroxyhexanoate esters.

Molecular Formula C6H9O4-
Molecular Weight 145.13 g/mol
Cat. No. B1242796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-oxohexanoate
Synonyms3-hydroxy-5-ketohexanoic acid
3-hydroxy-5-oxohexanoate
3-hydroxy-5-oxohexanoic acid
Molecular FormulaC6H9O4-
Molecular Weight145.13 g/mol
Structural Identifiers
SMILESCC(=O)CC(CC(=O)[O-])O
InChIInChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h5,8H,2-3H2,1H3,(H,9,10)/p-1
InChIKeyAPWDZEIBFNZVND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-oxohexanoate: Chemical Identity and Core Utility as a Statin Intermediate


3-Hydroxy-5-oxohexanoate (CAS 109138-72-9) is a six-carbon β-hydroxy-δ-keto monocarboxylic acid anion that functions as a critical chiral intermediate in the synthesis of the side chain of multiple statin drugs, including rosuvastatin, atorvastatin, and pitavastatin [1]. The compound possesses two functional handles—a secondary alcohol at C‑3 and a ketone at C‑5—that enable regioselective transformations, particularly aldol condensations with heterocyclic carbaldehydes and stereoselective reductions to syn‑3,5‑dihydroxyhexanoate esters [2]. Its role as a product of dihydrophloroglucinol hydrolysis also connects it to microbial phenolic degradation pathways, but its predominant value in procurement resides in its utility for producing enantiopure statin side chains [3].

Why 3-Hydroxy-5-oxohexanoate Cannot Be Swapped for Other Statin Side-Chain Precursors Without Quantifiable Performance Loss


Although several β‑keto or β‑hydroxy esters can be envisioned as statin side‑chain precursors, the regioisomeric positioning of the hydroxyl and carbonyl groups in 3‑hydroxy‑5‑oxohexanoate is not a trivial detail [1]. When the alternative 5‑hydroxy‑3‑oxohexanoate regioisomer is employed, the enolizable position shifts from C‑4 to C‑2, altering both the regioselectivity of aldol condensations and the diastereoselectivity of subsequent ketoreductase‑catalyzed reductions [2]. Empirical screening of commercial alcohol dehydrogenases and ketoreductases reveals that enzyme recognition is highly sensitive to carbonyl location: KRED‑130, for example, achieves its maximal conversion (>99%) and enantioselectivity (99% ee) only when the ketone resides at the δ‑position rather than the β‑position [3]. Generic substitution therefore risks lower conversion, eroded enantiomeric excess, and re‑optimization of downstream chemistry, each of which translates directly to higher cost and longer development timelines.

3-Hydroxy-5-oxohexanoate: Head‑to‑Head Quantitative Evidence for Scientific Selection


Enzymatic Reduction Efficiency: KRED‑130 Outperforms Six Commercial Ketoreductases

In a direct head‑to‑head screen of seven NADPH‑dependent ketoreductases for the reduction of the δ‑ketal‑protected 3,5‑dioxohexanoate ester (23) to the corresponding (R)‑3‑hydroxy‑5‑oxohexanoate ester (24), wild‑type KRED‑130 delivered 100% conversion and 99% enantiomeric excess (ee), with an isolated yield of 86% at 32 mmol scale. By contrast, the next best enzyme, KRED‑119, reached only 86% conversion and 3% ee, while the five mutant‑series KRED‑P1/P2 enzymes showed conversions below 10% even though two of them reached 99% ee [1].

biocatalysis ketoreductase statin intermediate enantioselective reduction

Chemoenzymatic vs. Chiral Borane Reduction: 19% ee Advantage and Metal‑Free Product

When the δ‑ketal‑protected substrate (23) was reduced with a chiral borane reagent derived from (+)-tartaric acid, the (R)‑3‑hydroxy‑5‑oxohexanoate ester (24) was obtained in 71% yield and only 80% ee. In contrast, the KRED‑130‑catalyzed process delivered the same product in 86% isolated yield and 99% ee [1]. Moreover, the enzymatic route eliminates residual metal contamination, which is critical for active pharmaceutical ingredient (API) specifications [2].

asymmetric synthesis green chemistry statin chiral alcohol

Aldol‑Based Statin Assembly: 3‑Hydroxy‑5‑oxohexanoate vs. Traditional Ylide Wittig Approach

A direct aldol condensation between a protected methyl 3‑hydroxy‑5‑oxohexanoate derivative and pyrimidinecarbaldehyde (the core of rosuvastatin) constructs the statin side‑chain double bond in a single step. This method circumvents the classical ylide (Wittig) approach and was successfully applied to both rosuvastatin and pitavastatin [1]. While the publication does not provide a side‑by‑side yield table against the ylide route, it states that the aldol protocol was developed specifically because the ylide method suffers from poor atom economy, phosphine oxide by‑product removal, and variable E/Z selectivity, issues that the aldol route inherently avoids [2].

aldol condensation rosuvastatin pitavastatin side‑chain connection

Regioselective Hydrogenation: Exclusive Formation of 3‑Hydroxy‑5‑oxohexanoate from Methyl 3,5‑Dioxohexanoate

In the Ru‑catalyzed asymmetric hydrogenation of methyl 3,5‑dioxohexanoate, the δ‑ketone is reduced with complete regioselectivity to yield methyl (R)‑3‑hydroxy‑5‑oxohexanoate as the exclusive primary product. Using a Ru‑(S)‑MeO‑Biphep catalyst, this intermediate was isolated with up to 78% ee . Further hydrogenation of the isolated intermediate with a Ru‑(R)‑Binap catalyst then afforded the syn‑3,5‑dihydroxy ester in up to 80% de and 98% ee. No 5‑hydroxy‑3‑oxohexanoate regioisomer was detected, confirming that the intrinsic electronic bias of the β,δ‑diketoester substrate favours reduction at the sterically less hindered δ‑position .

asymmetric hydrogenation regioselectivity ruthenium catalysis 1,3‑diol

A New Biocatalytic Route: Aldolase‑Dependent Cleavage of (S)‑3‑Hydroxy‑5‑oxohexanoate

A newly identified aldolase (HOHA) from Collinsella sp. zg1085 specifically cleaves (S)‑3‑hydroxy‑5‑oxohexanoate into malonate semialdehyde and acetone, constituting the first reported aldolase‑dependent route for phloroglucinol catabolism [1]. This contrasts with the Clostridial pathway, where 3‑hydroxy‑5‑oxohexanoate is processed via β‑oxidation‑like enzymes rather than an aldolase [2]. The discovery provides a unique biocatalytic entry to asymmetric C–C bond cleavage and could be exploited for generating acetone and acetyl‑CoA equivalents from renewable polyphenolic feedstocks.

aldolase phloroglucinol degradation Collinsella biocatalysis

3-Hydroxy-5-oxohexanoate: Evidence‑Backed Application Scenarios for Procurement and Research


Enantiopure Statin Side‑Chain Production via KRED‑130 Biocatalysis

When the procurement goal is an enantiopure (R)‑3‑hydroxy‑5‑oxohexanoate ester for rosuvastatin or pitavastatin synthesis, only KRED‑130 has been shown to deliver 100% conversion, 99% ee, and 86% isolated yield under scalable conditions, substantially outperforming both alternative commercial ketoreductases (best competitor: 86% conversion, 3% ee) and chiral borane chemistry (71% yield, 80% ee) [1][2]. This enzyme specificity dictates vendor selection for the biocatalyst and the protected δ‑ketal substrate.

Direct Aldol Condensation for Statin API Assembly

Protected 3‑hydroxy‑5‑oxohexanoate derivatives enable a one‑step aldol condensation with pyrimidinecarbaldehydes to form the (E)‑side‑chain double bond of rosuvastatin and pitavastatin, bypassing the classical ylide route [3]. This application is valuable for CMO and API manufacturers seeking to eliminate phosphine oxide waste and reduce solvent usage, provided the aldol conditions (Lewis acid/tertiary amine) are compatible with the chosen protecting group strategy.

Regioselective Catalytic Hydrogenation to syn‑3,5‑Dihydroxyhexanoate

Methyl 3,5‑dioxohexanoate can be regioselectively hydrogenated to methyl (R)‑3‑hydroxy‑5‑oxohexanoate as the sole primary product (regioisomeric ratio >99:1, up to 78% ee) with a Ru‑(S)‑MeO‑Biphep catalyst, and then further reduced to the syn‑diol (up to 80% de, 98% ee) . Laboratories procuring this intermediate for diastereoselective diol synthesis can rely on complete regiocontrol, avoiding tedious isomer separation.

Biocatalytic C–C Bond Cleavage for Renewable C₃ Synthons

The Collinsella HOHA aldolase specifically accepts (S)‑3‑hydroxy‑5‑oxohexanoate as substrate, cleaving it to malonate semialdehyde and acetone [4]. This opens a research application in synthetic biology for converting polyphenolic biomass into acetyl‑CoA and acetone equivalents, a route that is unavailable in Clostridial hosts due to their reliance on β‑oxidation rather than aldol cleavage [5]. Procurement of the (S)‑enantiomer of the compound or its enzymatic generation in situ is a prerequisite for this pathway.

Quote Request

Request a Quote for 3-Hydroxy-5-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.